molecular formula C11H10N6O3 B6535143 N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide CAS No. 1171481-34-7

N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide

Cat. No.: B6535143
CAS No.: 1171481-34-7
M. Wt: 274.24 g/mol
InChI Key: FXBKDFXPNSJULU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid heterocyclic scaffold comprising a 1,3-dimethylpyrazole core linked to a 1,3,4-oxadiazole ring and a 1,2-oxazole-5-carboxamide moiety. Such structural attributes are common in medicinal chemistry for targeting enzymes or receptors involved in inflammatory or metabolic pathways .

Properties

IUPAC Name

N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6O3/c1-6-5-7(17(2)16-6)10-14-15-11(19-10)13-9(18)8-3-4-12-20-8/h3-5H,1-2H3,(H,13,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBKDFXPNSJULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3=CC=NO3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that integrates multiple heterocyclic rings, which are known to enhance biological activity. The key components include:

  • Pyrazole Ring : Contributes to various biological activities including anticancer and antimicrobial effects.
  • Oxadiazole Ring : Associated with a broad spectrum of pharmacological effects including anti-inflammatory and antiviral activities.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₃H₁₅N₅O₃
Molecular Weight273.29 g/mol
Density1.23 g/cm³
Boiling Point275.3 °C

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and pyrazole moieties. For example, derivatives with similar structures have shown significant growth inhibition against various cancer cell lines:

  • Inhibition Percentages : Some derivatives exhibited percent growth inhibitions (PGIs) ranging from 51% to 86% against different cancer types including ovarian and lung cancers .

The mechanism often involves the induction of apoptosis in cancer cells, mediated through the activation of caspases and modulation of cell cycle regulators.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that derivatives with oxadiazole rings possess substantial antibacterial and antifungal properties:

  • Antibacterial Activity : Compounds demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 µM to 16 µM .

This activity is attributed to the ability of these compounds to disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in metabolic pathways.

Anti-inflammatory Effects

Oxadiazole-containing compounds have shown promise as anti-inflammatory agents by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory response. This inhibition can lead to reduced production of prostaglandins, thus alleviating inflammation-related symptoms .

Case Study 1: Anticancer Efficacy

A study published in ACS Omega evaluated a series of oxadiazole derivatives including this compound. The results indicated that these compounds exhibited potent cytotoxicity against several cancer cell lines with IC50 values significantly lower than standard chemotherapeutics .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, researchers synthesized various oxadiazole derivatives and tested their efficacy against Mycobacterium tuberculosis. The results showed that certain derivatives had MIC values comparable to established antitubercular drugs .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing pyrazole and oxadiazole moieties exhibit promising anticancer properties. N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide has been studied for its ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation through modulation of specific signaling pathways.

Antimicrobial Properties

This compound has shown efficacy against a range of bacterial and fungal strains. Studies demonstrate that it disrupts microbial cell membranes or interferes with essential metabolic processes within the pathogens. The presence of the oxazole and oxadiazole rings enhances its interaction with biological targets, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Preliminary studies have indicated that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This property could be valuable in treating chronic inflammatory diseases.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of this compound in models of neurodegenerative diseases. It appears to mitigate oxidative stress and reduce neuronal apoptosis, suggesting its role as a therapeutic agent for conditions like Alzheimer's disease.

Pesticidal Activity

This compound has been evaluated for its pesticidal properties. The compound exhibits insecticidal activity against common agricultural pests, making it a candidate for developing eco-friendly pesticides. Its mode of action typically involves disrupting the nervous system of insects.

Herbicidal Properties

The compound also shows promise as a herbicide. Its ability to inhibit specific biochemical pathways in plants can lead to effective weed control without harming crops. Research is ongoing to optimize its formulation for agricultural use.

Polymer Chemistry

In material science, this compound is being explored for its incorporation into polymer matrices to enhance thermal stability and mechanical properties. The unique chemical structure can improve the performance characteristics of polymers used in various applications.

Nanotechnology

The compound's properties are being investigated for use in nanomaterials development. Its ability to form stable complexes with metal ions can lead to novel nanocomposites with enhanced electrical and optical properties.

Data Summary

Application AreaSpecific UseMechanism/Effect
Medicinal ChemistryAnticancer agentsInduction of apoptosis
Antimicrobial agentsDisruption of microbial membranes
Anti-inflammatory drugsInhibition of cytokines
Neuroprotective agentsMitigation of oxidative stress
Agricultural SciencePesticidesDisruption of insect nervous systems
HerbicidesInhibition of plant biochemical pathways
Material SciencePolymer additivesEnhanced thermal stability
Nanocomposite developmentFormation of stable metal complexes

Comparison with Similar Compounds

Pyrazole-Oxadiazole Derivatives

describes compounds such as 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives (e.g., 3a–3e). Key differences include:

  • Substituents: The target compound lacks chloro and cyano groups but incorporates a 1,2-oxazole carboxamide. Chloro substituents in 3a–3e increase molecular weight (e.g., 403.1 g/mol for 3a) and polarity, while the target’s dimethylpyrazole may enhance lipophilicity (predicted logP ~2.5) .
  • Synthesis : Both classes use carbodiimide-mediated coupling (EDCI/HOBt), but the target’s synthesis likely requires sequential heterocycle formation due to its tripartite structure .

Oxadiazole-Containing Therapeutics

Nesolicaftor (), a cystic fibrosis drug, shares a 1,3,4-oxadiazole ring and carboxamide group but differs in its cyclobutyl and hydroxyethyl substituents. These features likely confer higher aqueous solubility (critical for oral bioavailability) compared to the target compound’s aromatic systems .

Pyrazole-Oxazole Hybrids

and highlight compounds like N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide (). Key contrasts include:

  • Ring Saturation : The dihydroisoxazole (4,5-dihydro-1,2-oxazole) in increases conformational flexibility, whereas the target’s fully unsaturated oxazole may improve π-π stacking with aromatic residues in target proteins .

Trifluoromethyl and Cyclopropyl Derivatives

The compound 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole () features a 1,2,4-oxadiazole ring and trifluoromethyl group. The electron-withdrawing trifluoromethyl group increases oxidative stability but may reduce solubility compared to the target’s oxazole carboxamide .

Research Implications

  • ADME Properties : The target’s higher aromaticity may limit solubility, necessitating formulation optimization. In contrast, ’s benzo[d][1,3]dioxole-containing analogue could exhibit improved blood-brain barrier penetration .

Preparation Methods

Cyclodehydration of Acylhydrazides

Acylhydrazides derived from pyrazole-containing carboxylic acids undergo cyclodehydration with phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to form 1,3,4-oxadiazoles. For example:

  • Starting material : 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid hydrazide.

  • Reaction : Treat with POCl₃ at 80–100°C for 4–6 hours.

  • Outcome : Forms 5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine in ~60–70% yield.

Amidoxime Pathway

Nitriles are converted to amidoximes via hydroxylamine treatment, followed by O-acylation and cyclodehydration:

  • Step 1 : React 1,3-dimethyl-1H-pyrazole-5-carbonitrile with hydroxylamine hydrochloride in ethanol/water (1:1) at 60°C for 12 hours to yield the amidoxime.

  • Step 2 : O-Acylate with chloroacetyl chloride in dichloromethane (DCM) using triethylamine as a base.

  • Step 3 : Cyclize the O-acylamidoxime in borate buffer (pH 9.5) at 90°C for 2 hours to form the oxadiazole.

Key Data :

MethodConditionsYield (%)By-Products
Cyclodehydration (POCl₃)80°C, 6 hours65Phosphorylated impurities
Amidoxime PathwayBorate buffer, 90°C75Hydrolyzed intermediates

Synthesis of 1,2-Oxazole-5-carboxylic Acid

The 1,2-oxazole moiety is synthesized via cyclization strategies:

Robinson-Gabriel Synthesis

Acylamino ketones cyclize under acidic conditions to form 1,2-oxazoles:

  • Starting material : Ethyl 2-(2-oxo-2-phenylethylamino)acetate.

  • Cyclization : Use PPA at 120°C for 3 hours to yield ethyl 1,2-oxazole-5-carboxylate.

  • Hydrolysis : Saponify with NaOH in ethanol/water to produce 1,2-oxazole-5-carboxylic acid (~80% yield).

Van Leusen Reaction

TosMIC (toluenesulfonylmethyl isocyanide) reacts with aldehydes to form oxazoles:

  • Reactant : Propionaldehyde and TosMIC in methanol.

  • Conditions : Potassium carbonate, 65°C, 8 hours under microwave irradiation.

  • Outcome : 1,2-Oxazole-5-carboxylic acid methyl ester, hydrolyzed to the acid with HCl.

Optimization Insight : Microwave irradiation reduces reaction time from 24 hours to 8 minutes while maintaining yields >85%.

Amidation of Oxadiazole and Oxazole Moieties

The final step involves coupling the 1,3,4-oxadiazol-2-amine with 1,2-oxazole-5-carboxylic acid:

Carbodiimide-Mediated Coupling

  • Activation : Treat 1,2-oxazole-5-carboxylic acid with EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DCM for 30 minutes.

  • Coupling : Add 5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine and stir at room temperature for 12 hours.

  • Yield : 70–80% after purification via column chromatography.

Mixed Anhydride Method

  • Reagents : Oxazole carboxylic acid, isobutyl chloroformate, and N-methylmorpholine.

  • Conditions : React in tetrahydrofuran (THF) at 0°C, then add oxadiazole amine.

  • Advantage : Avoids racemization and suits acid-sensitive substrates.

Comparative Analysis :

MethodCatalystTemperatureYield (%)Purity
EDCl/HOBtRoom temp12 hours78>95% (HPLC)
Mixed Anhydride0°C → RT6 hours82>97% (HPLC)

Green Chemistry Approaches

Microwave-Assisted Cyclization

Microwave irradiation accelerates cyclodehydration and reduces energy consumption:

  • Oxadiazole formation : 65°C, 8 minutes, 350 W irradiation.

  • Oxazole synthesis : 65°C, 10 minutes, 400 W.

Continuous Flow Synthesis

Microreactors enhance safety and scalability for high-temperature steps:

  • Oxazole-hydroperoxide intermediates : Synthesized at 70–100°C under 18 bar pressure with 99% conversion.

Challenges and Mitigation Strategies

  • By-Product Formation :

    • Issue : Hydrolysis of O-acylamidoximes during cyclodehydration.

    • Solution : Use borate buffer (pH 9.5) to stabilize intermediates.

  • Regioselectivity :

    • Issue : Competing 1,2,4-oxadiazole vs. 1,3,4-oxadiazole formation.

    • Solution : Steric control via bulky substituents on the pyrazole ring.

  • Purification :

    • Issue : Co-elution of unreacted amine and carboxamide.

    • Solution : Gradient elution with hexane/ethyl acetate (4:1 to 1:1) .

Q & A

Q. What are the standard synthetic routes for preparing N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide?

  • Methodological Answer : The compound is typically synthesized via a multi-step protocol. A common approach involves:

Formation of the oxadiazole core : Reacting 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with RCH2Cl in the presence of K2CO3 in DMF at room temperature .

Coupling with oxazole-carboxamide : The oxadiazole intermediate is coupled with 1,2-oxazole-5-carboxamide derivatives under controlled conditions (e.g., using coupling agents like EDC/HOBt).

  • Key Considerations :

  • Solvent choice (DMF or DCM) impacts reaction efficiency.

  • Base selection (e.g., K2CO3 vs. Et3N) may influence regioselectivity .

    • Data Table :
StepReagents/ConditionsYield (%)Reference
Oxadiazole formationK2CO3, DMF, RT65–75
Carboxamide couplingEDC/HOBt, DCM50–60

Q. How are structural analogs of this compound designed to explore structure-activity relationships (SAR)?

  • Methodological Answer : Analogs are generated by modifying:
  • Pyrazole substituents : Replacing 1,3-dimethyl groups with electron-withdrawing (e.g., trifluoromethyl) or bulky substituents to assess steric/electronic effects .
  • Oxadiazole/oxazole rings : Substituting sulfur in oxadiazole with oxygen or nitrogen, or altering the oxazole ring’s substitution pattern .
  • Validation : Computational docking (e.g., AutoDock) combined with in vitro assays (e.g., enzyme inhibition) identifies critical pharmacophores .

Advanced Research Questions

Q. How can computational methods optimize synthetic pathways for this compound?

  • Methodological Answer : ICReDD’s integrated computational-experimental framework is recommended:

Quantum chemical calculations : Predict reaction pathways and transition states (e.g., using Gaussian or ORCA) .

Machine learning : Train models on existing reaction data to predict optimal conditions (solvent, catalyst, temperature) .

Feedback loop : Experimental results refine computational models for iterative improvement .

  • Example : Optimizing coupling reactions by simulating activation energies for different catalysts.

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer : Contradictions arise from:
  • Purity issues : Validate intermediates via HPLC (>95% purity) and characterize final compounds with HRMS/2D-NMR .

  • Assay variability : Standardize protocols (e.g., IC50 determination under identical buffer/pH conditions) .

  • Off-target effects : Use orthogonal assays (e.g., SPR for binding vs. cellular viability assays) to confirm target specificity .

    • Case Study :
      Discrepancies in enzyme inhibition data for oxazole vs. thiazole analogs were resolved by identifying thiazole-mediated redox interference in assays .

Q. How is Design of Experiments (DoE) applied to optimize reaction yields?

  • Methodological Answer : A fractional factorial design minimizes experiments while maximizing
  • Variables : Temperature, catalyst loading, solvent polarity.
  • Response surface methodology (RSM) : Models interactions between variables to identify optimal conditions .
  • Example : A 3^3 factorial design for oxadiazole synthesis reduced experimentation by 40% while achieving 85% yield .

Data Contradiction Analysis

Q. Why do reported yields for oxadiazole intermediates vary between 65% and 85%?

  • Root Causes :
  • Reagent quality : Impurities in RCH2Cl reduce reactivity .
  • Workup protocols : Differences in extraction efficiency (e.g., ethyl acetate vs. DCM) .
    • Resolution :
      Standardize reagent sources (e.g., ≥99% purity) and adopt a uniform workup protocol (e.g., triple extraction with ethyl acetate) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.